Nodulisporic acid D

CAS No.:

Cat. No.: VC1857992

Molecular Formula: C38H49NO4

Molecular Weight: 583.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H49NO4 |

|---|---|

| Molecular Weight | 583.8 g/mol |

| IUPAC Name | (2E,4E)-5-[(10S,17S,18S,21S,22S,23R,26S)-21-hydroxy-7,7,9,9,17,18,22-heptamethyl-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2(14),3,5,12-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid |

| Standard InChI | InChI=1S/C38H49NO4/c1-21(33(41)42)10-9-14-36(6)30-12-11-23-18-26-25-19-24-22(16-28-27(24)20-34(2,3)43-35(28,4)5)17-29(25)39-32(26)38(23,8)37(30,7)15-13-31(36)40/h9-10,14,17,19-20,23,28,30-31,39-40H,11-13,15-16,18H2,1-8H3,(H,41,42)/b14-9+,21-10+/t23-,28-,30-,31-,36-,37-,38+/m0/s1 |

| Standard InChI Key | CQCRWLOGUOKQCD-FOWVSSDISA-N |

| Isomeric SMILES | C/C(=C\C=C\[C@]1([C@@H]2CC[C@H]3CC4=C([C@@]3([C@]2(CC[C@@H]1O)C)C)NC5=C4C=C6C(=C5)C[C@H]7C6=CC(OC7(C)C)(C)C)C)/C(=O)O |

| Canonical SMILES | CC(=CC=CC1(C2CCC3CC4=C(C3(C2(CCC1O)C)C)NC5=C4C=C6C(=C5)CC7C6=CC(OC7(C)C)(C)C)C)C(=O)O |

Introduction

Chemical Structure and Properties

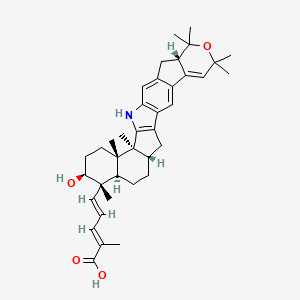

Nodulisporic acid D is an indole-diterpenoid with the molecular formula C38H49NO4 and a molecular weight of 583.8 g/mol . It belongs to a family of structurally complex compounds isolated from fungi of the genus Nodulisporium . The chemical structure of Nodulisporic acid D is characterized by a highly substituted indole core and a dienoic acid side chain.

Structural Features

The full IUPAC name of Nodulisporic acid D is (2E,4E)-5-[(10S,17S,18S,21S,22S,23R,26S)-21-Hydroxy-7,7,9,9,17,18,22-heptamethyl-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2(14),3,5,12-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid . This complex nomenclature reflects the intricate molecular architecture of the compound, which includes multiple stereogenic centers and a polycyclic framework.

Unlike Nodulisporic acid A, Nodulisporic acid D lacks an isoprene residue at the C-26 position, which represents a key structural distinction within this family of compounds . This structural difference places Nodulisporic acid D in a distinct position within the biosynthetic pathway of nodulisporic acids.

Table 1: Chemical Properties of Nodulisporic Acid D

| Property | Value |

|---|---|

| Molecular Formula | C38H49NO4 |

| Molecular Weight | 583.8 g/mol |

| Chemical Class | Diterpenoid |

| Synonyms | Nodulispate D, Nodulispic acid D |

| Creation Date | October 26, 2006 |

| Last Modified | April 5, 2025 |

The stereochemistry of Nodulisporic acid D is particularly significant, with specific configurations at multiple carbon centers including C-3'' and C-4'' . These stereochemical details are crucial for understanding both the chemical reactivity and biological activity of this compound.

Biosynthesis and Natural Sources

Fungal Origin

Nodulisporic acid D has been isolated from fungi belonging to the genus Nodulisporium . These fungi produce a range of bioactive secondary metabolites, with the nodulisporic acids representing some of their most complex and biologically significant products.

Biosynthetic Pathway

Within the biosynthetic scheme of nodulisporic acids, a biogenetic grid based on mutation studies has been proposed that encompasses all known compounds in this family . Nodulisporic acid F represents the simplest structure and earliest biosynthetic intermediate in this series, being devoid of all three isoprene residues of the indole unit .

Nodulisporic acid E has a somewhat more complex structure, lacking the isoprene residue at C-26 but also missing two isoprene units that form the A/B rings in more complex variants . Nodulisporic acid D represents an intermediate level of complexity, lacking only the isoprene residue at C-26 that is present in the A series .

This progressive structural complexity within the nodulisporic acid family provides valuable insights into their natural biosynthetic relationships. The four members of the D series (identified as compounds 7a-10a in research literature) share the common feature of lacking the C-26 isoprene residue found in the three originally described nodulisporic acids of the A series (compounds 1a-3a) .

Biological Activities and Applications

Insecticidal Properties

Nodulisporic acid D, along with other members of its family, exhibits potent insecticidal activity, with particular efficacy against fleas . These compounds are described as potent, orally bioavailable antiflea agents, making them candidates for veterinary medicine applications .

Research at Merck Laboratories has identified that the highly substituted indole core and secondary C(24) hydroxyl group are key structural elements required for the insecticidal activity of nodulisporic acids . These essential features provide important targets for structure optimization in drug development efforts.

Structure-Activity Relationships

Table 2: Structural Comparison and Relative Activity of Nodulisporic Acids

| Compound | Key Structural Features | Relative Insecticidal Activity |

|---|---|---|

| Nodulisporic acid A | Contains isoprene residue at C-26 | Highest |

| Nodulisporic acid D | Lacks isoprene residue at C-26 | Moderate |

| Nodulisporic acid E | Lacks C-26 isoprene and A/B ring isoprenes | Lower |

| Nodulisporic acid F | Lacks all three isoprene residues | Lowest |

Stability Considerations

An important aspect of Nodulisporic acid D's pharmacological profile is its chemical stability. The combination of the secondary C(24) hydroxyl group with the dienoate side chain leads to significant instability both in vitro and in vivo . Specifically, the C(24) hydroxyl group undergoes facile dehydration mediated by the carboxylic acid, while exposure to air can lead to oxidative ring-opening of the indole core .

These stability challenges present significant hurdles for the development of these compounds as pharmaceutical agents and emphasize the need for structural modifications or formulation strategies to enhance stability.

Total Synthesis Approaches

Due to the complex architecture and potential applications of Nodulisporic acid D, considerable effort has been devoted to developing synthetic routes to this compound. Several successful total synthesis approaches have been reported in the scientific literature.

Convergent Total Synthesis

A convergent total synthesis of Nodulisporic acid D was described in 2015, representing a significant achievement in complex natural product synthesis . This approach featured two key synthetic transformations:

-

Vicinal difunctionalization of an advanced α,β-unsaturated aldehyde to form the E,F-transfused 5,6-ring system of the eastern hemisphere

-

A cascade cross-coupling/indolization protocol that enabled the construction of the CDE multisubstituted indole core

Alternative Synthetic Approaches

Early synthetic studies toward the nodulisporic acids encountered significant difficulties, particularly when applying a two-component indole construction tactic involving dianions derived from ortho-alkyl N-TMS substituted anilines with esters and lactones . This approach had been successful for simpler indole diterpenes but proved problematic for the more complex nodulisporic acids, likely due to their sensitivity .

Later approaches overcame these challenges through the development of more sophisticated methodologies. For example, one key advancement involved the application of a Horner–Wadsworth–Emmons reaction to introduce the dienoate side chain, although this required careful consideration of protecting groups due to steric congestion at the aldehyde carbonyl .

Recent Developments and Future Directions

Ongoing Research

Research on Nodulisporic acid D continues to advance, with the most recent update to its PubChem entry occurring on April 5, 2025 . This suggests ongoing scientific interest in this compound and potentially new discoveries regarding its properties and applications.

The development of improved synthetic approaches to Nodulisporic acid D and related compounds remains an active area of research. These efforts aim to enhance synthetic efficiency, enabling access to larger quantities of these compounds for biological testing and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume